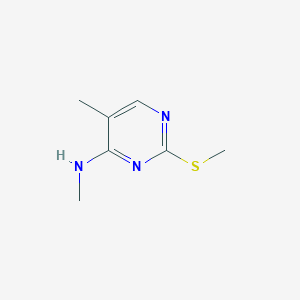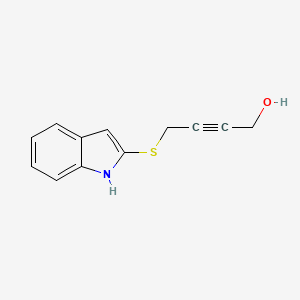![molecular formula C8H6BrNO2S2 B8405266 1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole CAS No. 184040-76-4](/img/structure/B8405266.png)
1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 3-bromothiophene-2-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole typically involves the reaction of 3-bromothiophene-2-sulfonyl chloride with pyrrole in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include triethylamine or pyridine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust and scalable catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can be reduced to a sulfinyl or sulfide group, while the pyrrole ring can undergo oxidation to form pyrrole derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a boronic acid derivative.
Major Products Formed
Substitution Reactions: Substituted thiophene derivatives.
Oxidation and Reduction Reactions: Sulfinyl or sulfide derivatives of the compound.
Coupling Reactions: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with protein active sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-chlorothiophene-2-sulfonyl)pyrrole
- N-(3-fluorothiophene-2-sulfonyl)pyrrole
- N-(3-iodothiophene-2-sulfonyl)pyrrole
Uniqueness
1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogenated derivatives may not. The bromine atom’s size and electronegativity can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo counterparts.
Propriétés
Numéro CAS |
184040-76-4 |
|---|---|
Formule moléculaire |
C8H6BrNO2S2 |
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
1-(3-bromothiophen-2-yl)sulfonylpyrrole |
InChI |
InChI=1S/C8H6BrNO2S2/c9-7-3-6-13-8(7)14(11,12)10-4-1-2-5-10/h1-6H |
Clé InChI |
UVKZWBMMDITQEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CS2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-pyridinyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B8405195.png)
![[4-(4-Chlorophenyl)piperazine-1-sulfonyl]amine](/img/structure/B8405199.png)


![2-amino-4-chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine](/img/structure/B8405218.png)
![3-[(3-Methylpyrrolidin-1-yl) methyl]phenol](/img/structure/B8405225.png)






![9-fluoro-5H-benzo[c][1,8]naphthyridin-6-one](/img/structure/B8405281.png)
